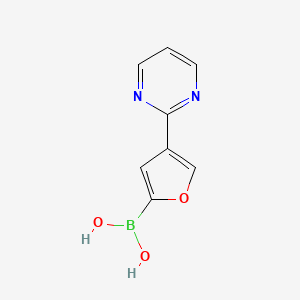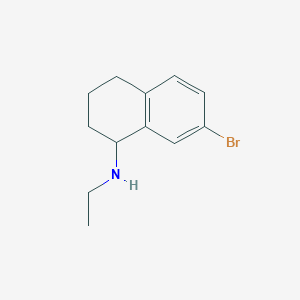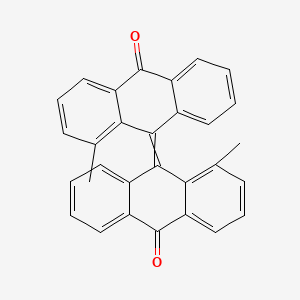
4,4'-Dimethylbianthrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethylbianthrone is an organic compound with the molecular formula C30H20O2 and a molecular weight of 412.48 g/mol . It is a quinone derivative known for its unique chemical properties and applications in various scientific fields . The compound is characterized by its two anthrone units connected through a central carbon-carbon bond, each substituted with a methyl group at the 4-position .
Preparation Methods
The synthesis of 4,4’-Dimethylbianthrone typically involves the oxidative coupling of 4-methylanthrone. This reaction is carried out under controlled conditions using oxidizing agents such as potassium dichromate or manganese dioxide in the presence of an acid catalyst . The reaction proceeds through the formation of a radical intermediate, which then dimerizes to form the final product. Industrial production methods may involve similar oxidative coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-Dimethylbianthrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction of 4,4’-Dimethylbianthrone can yield hydroquinone derivatives.
Substitution: The methyl groups on the anthrone units can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces hydroquinones .
Scientific Research Applications
4,4’-Dimethylbianthrone has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-Dimethylbianthrone exerts its effects involves its interaction with nucleophiles to form stable monolayers. This process is crucial in applications such as surface science and material studies . The molecular targets and pathways involved include the formation of intermolecular hydrogen bonds and π-π interactions, which stabilize the monolayers on various substrates .
Comparison with Similar Compounds
4,4’-Dimethylbianthrone can be compared with other similar compounds such as:
Anthrone: Lacks the methyl substitution and has different reactivity and applications.
4-Methylanthrone: A precursor in the synthesis of 4,4’-Dimethylbianthrone.
Bianthrone: Similar structure but without the methyl groups, leading to different chemical properties and uses.
The uniqueness of 4,4’-Dimethylbianthrone lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for specialized applications in scientific research .
Properties
IUPAC Name |
4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O2/c1-17-9-7-15-23-25(17)27(19-11-3-5-13-21(19)29(23)31)28-20-12-4-6-14-22(20)30(32)24-16-8-10-18(2)26(24)28/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJAAPULINRLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=C4C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
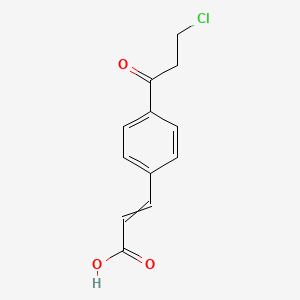
![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)


![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
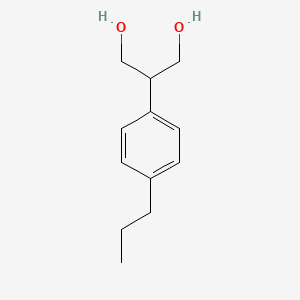
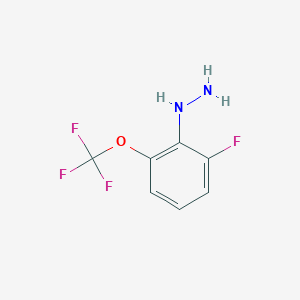
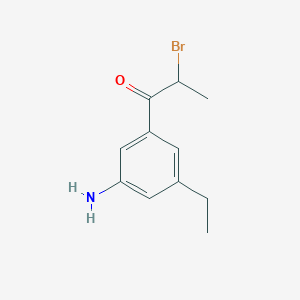
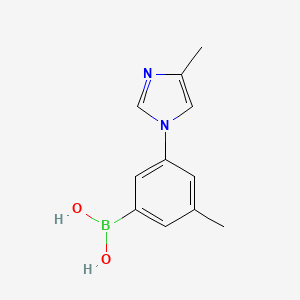
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
